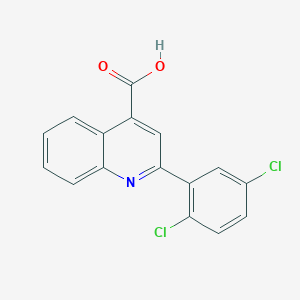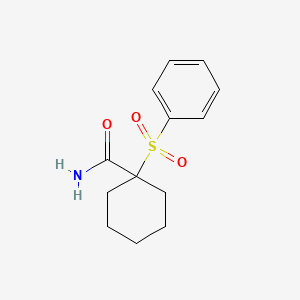
N,N-diallyl-N'-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-N'-(3-chlorophenyl)urea, also known as DA-6, is a synthetic plant growth regulator that has been widely used in agriculture. It was first synthesized in 1986 by Chinese scientists and has since been used in various crops, including rice, wheat, cotton, and vegetables. The compound has been shown to have a range of physiological and biochemical effects on plants, making it a promising tool for improving crop yields and quality.
作用機序
The exact mechanism of action of N,N-diallyl-N'-(3-chlorophenyl)urea is not fully understood. However, it is believed to act as a plant growth regulator by affecting various physiological and biochemical processes in plants. Some studies have suggested that this compound may stimulate the production of plant hormones, such as auxins and cytokinins, while others have proposed that it may enhance the activity of enzymes involved in plant metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help protect plants from oxidative stress. The compound has also been shown to increase the accumulation of osmolytes, such as proline and soluble sugars, which can help plants cope with drought and other environmental stresses.
実験室実験の利点と制限
One of the main advantages of using N,N-diallyl-N'-(3-chlorophenyl)urea in lab experiments is its low toxicity and high efficacy. The compound is relatively safe to handle and has been shown to have a range of beneficial effects on plant growth and development. However, one limitation of using this compound is that its effects on different crops and under different environmental conditions may vary, making it important to carefully optimize its use for each specific application.
将来の方向性
There are several future directions for research on N,N-diallyl-N'-(3-chlorophenyl)urea. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce its environmental impact. Another area of research is the elucidation of its mechanism of action, which could lead to the discovery of new plant growth regulators with even greater efficacy. Additionally, more studies are needed to explore the potential of this compound for improving crop yields and quality in different crops and under different environmental conditions.
合成法
The synthesis of N,N-diallyl-N'-(3-chlorophenyl)urea involves the reaction of 3-chlorophenyl isocyanate with diallylamine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N,N-diallyl-N'-(3-chlorophenyl)urea has been extensively studied for its effects on plant growth and development. It has been shown to increase seedling growth, enhance root development, and improve stress tolerance in various crops. The compound has also been found to increase chlorophyll content, photosynthesis rate, and nutrient uptake in plants.
特性
IUPAC Name |
3-(3-chlorophenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBBVQPZOCEOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)
![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)

![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)

![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)



![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5684989.png)
![3-{2-[4-(3,4-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684997.png)
